Chalcone

Catalog No.
S523398
CAS No.
94-41-7
M.F
C15H12O
M. Wt
208.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chalcone

CAS Number

94-41-7

Product Name

Chalcone

IUPAC Name

(E)-1,3-diphenylprop-2-en-1-one

Molecular Formula

C15H12O

Molecular Weight

208.25 g/mol

InChI

InChI=1S/C15H12O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H/b12-11+

InChI Key

DQFBYFPFKXHELB-VAWYXSNFSA-N

SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2

Solubility

Soluble in DMSO

Synonyms

1,3 Diphenyl 2 Propen 1 One, 1,3-Diphenyl-2-Propen-1-One, Benzalacetophenone, Benzylideneacetophenone, Chalcone, Chalkone

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2

Description

The exact mass of the compound Chalcone is 208.0888 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167107. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Propiophenones - Chalcones. It belongs to the ontological category of chalcones in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Chalcone is an organic compound characterized by the formula C15H12OC_{15}H_{12}O and is classified as an α,β-unsaturated ketone. Structurally, it consists of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. Chalcones are significant as they serve as precursors to various bioactive compounds and are widely recognized for their fluorescent properties. They are produced in plants as secondary metabolites, synthesized by the enzyme chalcone synthase, which is a type III polyketide synthase found in many vascular plants .

  • Antioxidant activity: Chalcone's structure allows it to scavenge free radicals, protecting cells from oxidative damage.
  • Enzyme inhibition: Certain chalcone derivatives can inhibit enzymes involved in disease processes, such as those involved in inflammation or cancer cell proliferation [].
, making them versatile intermediates in organic synthesis:

  • Aldol Condensation: The most common synthesis method involves the condensation of benzaldehyde with acetophenone, typically catalyzed by a base such as sodium hydroxide .
  • Diels-Alder Reactions: Chalcones can act as dienophiles in Diels-Alder reactions, allowing for the formation of cyclohexene derivatives with high yields .
  • Hydrogenation: Chalcones can be reduced to their corresponding saturated compounds using various catalysts, affecting both the carbonyl and double bond functionalities .
  • Bromination and Other Electrophilic Additions: They readily undergo bromination and can react with thiocyanates and other electrophiles .

Chalcones exhibit a wide range of biological activities, making them subjects of interest in medicinal chemistry:

  • Antitumor Activity: Certain chalcone derivatives have shown promising results against various cancer cell lines by disrupting microtubule dynamics .
  • Anti-inflammatory Properties: Chalcones have been reported to possess anti-inflammatory effects, potentially useful in treating conditions like arthritis .
  • Antimicrobial Effects: Many chalcone derivatives demonstrate antibacterial and antifungal activities, contributing to their potential use in pharmaceuticals .

Chalcones can be synthesized through several methods:

  • Claisen-Schmidt Condensation: This is the most prevalent method where acetophenone and an aromatic aldehyde react under basic conditions.
  • Microwave-Assisted Synthesis: This technique enhances reaction rates and yields significantly .
  • Sonogashira Coupling: A more complex method involving arylboronic acids and alkynes under palladium catalysis for more functionalized chalcones .
  • Solvent-Free Reactions: These methods align with green chemistry principles, allowing for the synthesis without solvents and often yielding high purity products .

Chalcones have diverse applications across various fields:

  • Medicinal Chemistry: Due to their bioactive properties, chalcones are investigated for developing new drugs targeting cancer, inflammation, and microbial infections.
  • Industrial Chemistry: They are used as intermediates in the synthesis of more complex organic compounds, including pyrazoles and aurones .
  • Fluorescent Materials: Their fluorescent properties make them suitable for applications in dyes and sensors.

Research on chalcone interactions focuses on their biological mechanisms:

  • Protein Binding Studies: Investigations reveal how chalcones interact with specific proteins involved in disease pathways, enhancing their therapeutic potential.
  • Mechanistic Studies: Understanding how chalcones affect cellular pathways helps elucidate their roles in anti-tumor activity and other biological effects .

Several compounds share structural similarities with chalcone but differ in their biological activities or chemical properties. Here are some notable examples:

CompoundStructure TypeUnique Features
FlavonoidsPolyphenolic compoundsKnown for antioxidant properties
AuronesRelated to chalconesExhibits distinct anti-cancer activity
StilbenesTrans-stilbene derivativesKnown for cardiovascular benefits
DiarylpropenonesRelated unsaturated ketonesPotentially useful in photodynamic therapy

Chalcone stands out due to its dual functionality as both a precursor for more complex molecules and its significant biological activities across various therapeutic areas. Its unique structure allows it to participate in numerous

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Yellow powder; [Alfa Aesar MSDS]
Solid

XLogP3

3.1

Hydrogen Bond Acceptor Count

1

Exact Mass

208.088815002 g/mol

Monoisotopic Mass

208.088815002 g/mol

Boiling Point

346.50 °C. @ 760.00 mm Hg

Heavy Atom Count

16

LogP

3.08 (LogP)

Appearance

Solid powder

Melting Point

57.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5S5A2Q39HX

GHS Hazard Statements

Aggregated GHS information provided by 196 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.000107 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

614-47-1
94-41-7

Wikipedia

Chalcone
Tetraamminecopper(II)_sulfate

General Manufacturing Information

2-Propen-1-one, 1,3-diphenyl-: ACTIVE

Dates

Modify: 2023-08-15

Merck Index, 11th Edition, 2028

"Front Matter". Nomenclature of Organic Chemistry : IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry. 2014. p. 722. doi:10.1039/9781849733069-FP001. ISBN 978-0-85404-182-4.

Tomás-Barberán, Francisco A.; Clifford, Michael N. (2000). "Flavanones, Chalcones and Dihydrochalcones - Nature, Occurrence and Dietary Burden". Journal of the Science of Food and Agriculture. 80 (7): 1073–1080. doi:10.1002/(SICI)1097-0010(20000515)80:7<1073::AID-JSFA568>3.0.CO;2-B.

Song, Dong-mee; Jung, Kyoung-Hoon; Moon, Ji-hye; Shin, Dong-Myung (2003). "Photochemistry of chalcone and the application of chalcone-derivatives in photo-alignment layer of liquid crystal display". Optical Materials. 21 (1–3): 667–71. Bibcode:2003OptMa..21..667S. doi:10.1016/S0925-3467(02)00220-3.

E. P. Kohler, H. M. Chadwell (1922). "Benzalacetophenone". Organic Syntheses. 2: 1. doi:10.15227/orgsyn.002.0001.

Palleros, Daniel R (2004). "Solvent-Free Synthesis of Chalcones". Journal of Chemical Education. 81 (9): 1345. Bibcode:2004JChEd..81.1345P. doi:10.1021/ed081p1345.

Zhuang, Chunlin; Zhang, Wen; Sheng, Chunquan; Zhang, Wannian; Xing, Chengguo; Miao, Zhenyuan (28 June 2017). "Chalcone: A Privileged Structure in Medicinal Chemistry". Chemical Reviews. 117 (12): 7762–7810. doi:10.1021/acs.chemrev.7b00020. PMC 6131713. PMID 28488435.

Mahapatra, Debarshi Kar; Bharti, Sanjay Kumar; Asati, Vivek (2017). "Chalcone Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives". Current Topics in Medicinal Chemistry. 17 (28): 3146–3169. doi:10.2174/1568026617666170914160446. PMID 28914193.

Xia, Yi; Yang, Zheng-Yu; Xia, Peng; Bastow, Kenneth F.; Nakanishi, Yuka; Lee, Kuo-Hsiung (2000). "Antitumor agents. Part 202: Novel 2′-amino chalcones: design, synthesis and biological evaluation". Bioorganic & Medicinal Chemistry Letters. 10 (8): 699–701. doi:10.1016/S0960-894X(00)00072-X. ISSN 0960-894X. PMID 10782667.

Santos, Mariana B.; Pinhanelli, Vitor C.; Garcia, Mayara A.R.; Silva, Gabriel; Baek, Seung J.; França, Suzelei C.; Fachin, Ana L.; Marins, Mozart; Regasini, Luis O. (2017). "Antiproliferative and pro-apoptotic activities of 2′- and 4′-aminochalcones against tumor canine cells" (PDF). European Journal of Medicinal Chemistry. 138: 884–889. doi:10.1016/j.ejmech.2017.06.049. hdl:11449/174929. ISSN 0223-5234. PMID 28738308.

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